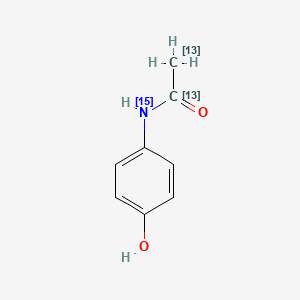

对乙酰氨基酚-13C2, 15N1

概述

描述

Acetaminophen-13C2, 15N1 is a stable labeled standard of Acetaminophen . It is an analgesic and antipyretic drug, commonly used to treat headache, muscle aches, arthritis, and other acute or chronic painful conditions . This compound is also a contaminant of emerging concern (CECs) .

Molecular Structure Analysis

The molecular formula of Acetaminophen-13C2, 15N1 is C8H9NO2 . The molecular weight is 154.14 g/mol . The isomeric SMILES representation is [13CH3] [13C] (=O) [15NH]C1=CC=C (C=C1)O .Physical And Chemical Properties Analysis

The physical and chemical properties of Acetaminophen-13C2, 15N1 include a molecular weight of 154.14 g/mol , XLogP3 of 0.5 , Hydrogen Bond Donor Count of 2 , Hydrogen Bond Acceptor Count of 2 , Rotatable Bond Count of 1 , Exact Mass of 154.06707309 g/mol , Monoisotopic Mass of 154.06707309 g/mol , Topological Polar Surface Area of 49.3 Ų , Heavy Atom Count of 11 , Formal Charge of 0 , Complexity of 139 , and Isotope Atom Count of 3 .科学研究应用

Neurology Research

Acetaminophen-13C2, 15N1 is used in neurology research, particularly in the study of pain and inflammation . It’s a part of the research tools used to understand the mechanisms of pain and develop potential treatments .

Analgesics Research

As an analgesic, Acetaminophen-13C2, 15N1 is used in the research of pain relief . It helps in understanding the action mechanism of analgesics and their effects on the human body .

Study of 5-HT Receptors

Acetaminophen-13C2, 15N1 is used in the study of 5-HT receptors . These receptors play a crucial role in the functioning of the central nervous system .

Opioid Receptors Research

This compound is also used in the research of opioid receptors . Opioid receptors are a group of inhibitory G protein-coupled receptors with opioids as ligands .

Cannabinoid Receptors Research

Acetaminophen-13C2, 15N1 is used in the study of cannabinoid receptors . These receptors are involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory .

Nociception Research

Nociception, the sensory nervous system’s response to harmful or potentially harmful stimuli, is another area where Acetaminophen-13C2, 15N1 is used .

Stroke Research

Acetaminophen-13C2, 15N1 is used in stroke research . It helps in understanding the biochemical changes that occur during a stroke .

Bioremediation

Interestingly, Acetaminophen-13C2, 15N1 is also used in bioremediation research . It’s used to study the biodegradation of acetaminophen, an environmental pollutant . The research involves the use of bacterial strains to degrade acetaminophen and reduce its impact on the environment .

安全和危害

作用机制

Target of Action

Acetaminophen-13C2, 15N1, also known as Paracetamol-13C2, 15N1, is a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins , which are lipid compounds that mediate a variety of physiological functions, including pain, fever, and inflammation .

Mode of Action

The primary mode of action of Acetaminophen-13C2, 15N1 involves the inhibition of COX-2, thereby reducing the production of prostaglandins . This results in the alleviation of pain and reduction of fever . .

Biochemical Pathways

Acetaminophen-13C2, 15N1 is metabolized primarily in the liver, and to a lesser extent in the kidney and intestine . After administration, it is mostly converted into pharmacologically inactive glucuronide and sulfate conjugates . A minor fraction is oxidized to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI) , which is highly reactive and primarily responsible for acetaminophen-induced hepatotoxicity . Detoxification of NAPQI occurs through its binding to the sulfhydryl group of glutathione (GSH) to form APAP-GSH, which is ultimately excreted in the urine .

Pharmacokinetics

Acetaminophen-13C2, 15N1 is widely used for its analgesic and antipyretic properties in many over-the-counter formulations in both adults and children . The maximum recommended therapeutic dose of Acetaminophen-13C2, 15N1 is 4 g/day in adults and 50-75 mg/kg/day in children . Consumption of a single dose greater than 7 g in an adult and 150 mg/kg in a child is considered potentially toxic to the liver and kidneys due to the highly active metabolite NAPQI .

Result of Action

The primary result of Acetaminophen-13C2, 15N1 action is the relief of pain and reduction of fever . This is achieved through the inhibition of COX-2 and the subsequent reduction in prostaglandin production . At high doses, acetaminophen-13c2, 15n1 can lead to liver damage due to the accumulation of the toxic metabolite napqi .

Action Environment

The action of Acetaminophen-13C2, 15N1 can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy. For example, the antituberculosis drug isoniazid induces CYP2E1, which is crucial for acetaminophen metabolism through the oxidation pathway. Co-administration of isoniazid with acetaminophen was reported to increase acetaminophen oxidation, promote GSH depletion and NAPQI formation, and ultimately lead to increased hepatotoxicity .

属性

IUPAC Name |

N-(4-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i1+1,6+1,9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVAJINKPMORJF-ZDDXGAPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C](=O)[15NH]C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetaminophen-13C2, 15N1 | |

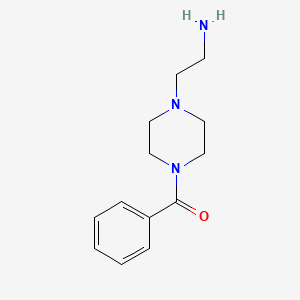

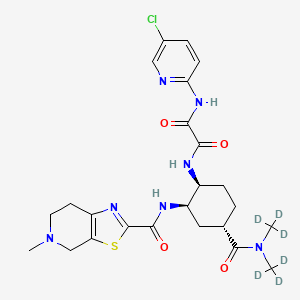

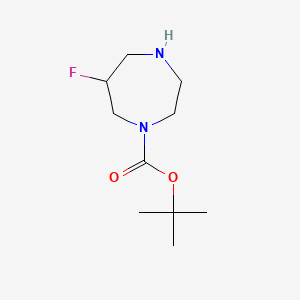

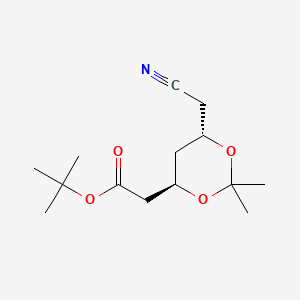

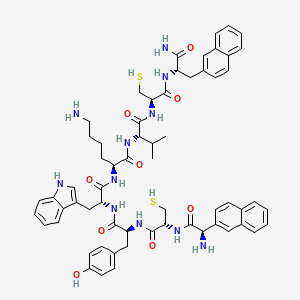

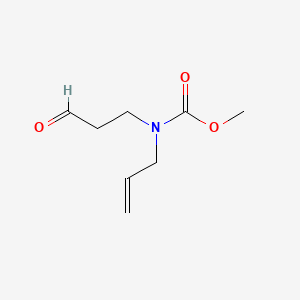

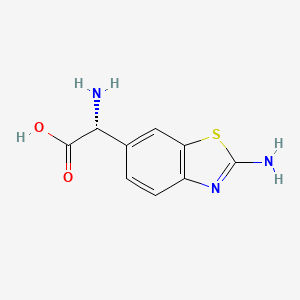

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dichloro-6-[(4,6-dichlorohexyl)sulfanyl]hexane](/img/structure/B570398.png)

![Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester, (R)- (9CI)](/img/no-structure.png)